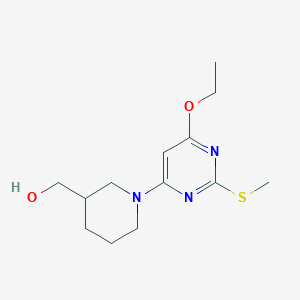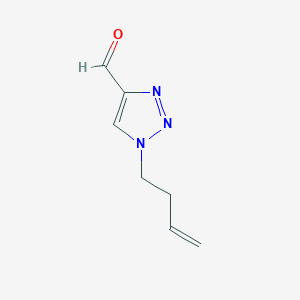
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazoline-2,4-diones and their derivatives have been synthesized and evaluated for their biological activities, including cytotoxic effects against various cancer cell lines. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxicity, with some compounds exhibiting IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines (Deady et al., 2003). Additionally, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and shown significant antitumor activity in vitro, highlighting the therapeutic potential of these compounds (Maftei et al., 2013).
Chemical Synthesis and Material Science Applications
Quinazoline derivatives have also been explored for their applications in material science, such as in the development of electron-transport materials for organic light-emitting devices (OLEDs). A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties were synthesized and found to exhibit high electron mobilities, serving as effective electron-transport materials in OLEDs (Huang et al., 2006).
Environmental and Agricultural Applications
Research into quinazoline-2,4-diones extends into agricultural sciences, where they are investigated as herbicide components. Novel pyrazole-quinazoline-2,4-dione hybrids have been discovered as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, showing significant herbicidal activity against resistant weeds, indicating the role of quinazoline derivatives in developing new herbicides (He et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide to form the second intermediate. The final product is then obtained by cyclization of the second intermediate.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "2-nitroaniline", "3-(trifluoromethyl)benzaldehyde", "sodium borohydride", "methyl iodide", "potassium carbonate", "acetic acid", "thionyl chloride", "sodium azide", "triethylamine", "methylamine", "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylbenzonitrile by reacting 2,5-dimethylbenzoic acid with thionyl chloride and then with sodium azide.", "Step 2: Reduction of 2,5-dimethylbenzonitrile to 2,5-dimethyl-1,2-diaminobenzene using sodium borohydride.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone by reacting 2,5-dimethyl-1,2-diaminobenzene with 2-nitroaniline in the presence of potassium carbonate.", "Step 4: Synthesis of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide by reacting 3-(trifluoromethyl)benzaldehyde with methylamine and then with methyl iodide, followed by reaction with sodium azide and triethylamine.", "Step 5: Synthesis of the final product by reacting 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide in the presence of acetic acid." ] } | |
CAS-Nummer |
1358758-75-4 |
Molekularformel |
C26H19F3N4O3 |
Molekulargewicht |
492.458 |
IUPAC-Name |
3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
LJHYINXVWFHLQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
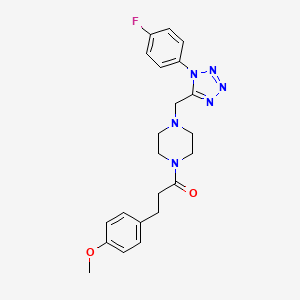
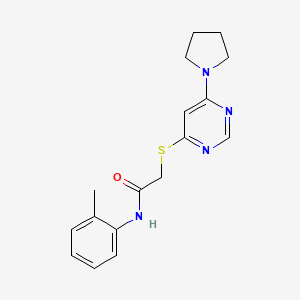
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
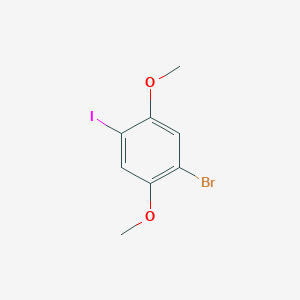
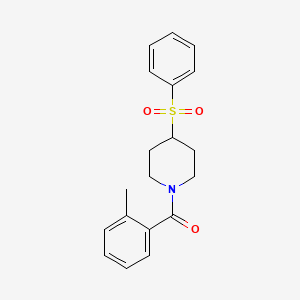
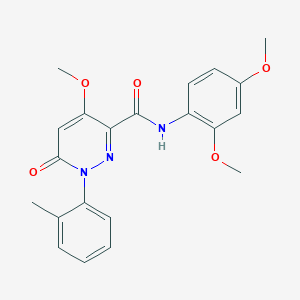
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
